Dimethylammonium dimethylcarbamate

Descripción general

Descripción

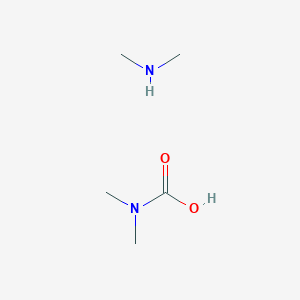

Dimethylammonium dimethylcarbamate (DIMCARB) is the carbamate salt of dimethylamine. It is widely used as solvent and extractant. It has been investigated as ionic liquid. DIMCARB is formed by the reaction of dimethylamine and carbon dioxide.

Mecanismo De Acción

Target of Action

Dimethylammonium dimethylcarbamate (Dimcarb) is a carbamate salt of dimethylamine

Mode of Action

Dimcarb is formed by the reaction of dimethylamine and carbon dioxide . It may be employed as an equivalent of dimethylamine, which on reaction with carboxylic acids affords N,N-dimethyl amides . This suggests that Dimcarb might interact with its targets by donating a dimethylamine group, thereby modifying the target’s structure and function.

Análisis Bioquímico

Biochemical Properties

Dimethylammonium dimethylcarbamate plays a significant role in biochemical reactions, primarily as a solvent and extractant . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be employed as an equivalent of dimethylamine, which on reaction with carboxylic acids, affords N,N-dimethyl amides . Additionally, it is used in the synthesis of calixarene-based ketocyanine fluorophores . These interactions highlight the compound’s versatility in facilitating biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to permeabilize cell walls, which aids in the extraction of carotenoids from microalgae . This permeabilization effect can impact cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and facilitating the entry of other molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This mechanism is crucial for its role in various biochemical and industrial processes, including the synthesis of N,N-dimethyl amides and calixarene-based fluorophores .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may degrade, which can influence its efficacy and the outcomes of biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may act as an effective solvent and extractant without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be used to synthesize N,N-dimethyl amides, which are important intermediates in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which in turn influence its biochemical activity and efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes and biochemical reactions.

Actividad Biológica

Dimethylammonium dimethylcarbamate (DADC) is a compound formed through the reaction of dimethylamine with carbon dioxide, resulting in a liquid salt that exhibits various biological and chemical properties. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

DADC is characterized by its clear, colorless to light yellow appearance and is typically produced in a molar ratio of less than 2:1 of carbon dioxide to dimethylamine . The compound has a CAS number of 4137-10-4 and is recognized for its role as a phase transfer catalyst in various chemical reactions .

The biological activity of DADC is primarily attributed to its ability to interact with biological systems through the formation of ammonium ions. These ions can influence cellular processes by:

- Modulating pH Levels: DADC can act as a buffer, helping to stabilize pH in biological systems.

- Interacting with Enzymes: The ammonium group can participate in enzyme-substrate interactions, potentially altering enzyme activity and influencing metabolic pathways.

1. Carbon Dioxide Capture

DADC has been studied for its efficacy in capturing carbon dioxide from industrial emissions. The reaction between dimethylamine and CO2 forms DADC, which can then be utilized in processes aimed at reducing greenhouse gas emissions. This application is particularly relevant in the context of sustainable energy and environmental protection efforts .

2. Potential as a Drug Carrier

Research indicates that DADC may serve as a drug delivery system due to its favorable solubility properties and ability to form complexes with various pharmaceutical agents. Its liquid state at room temperature allows for easy incorporation into formulations, enhancing the bioavailability of drugs .

Case Study 1: CO2 Capture Efficiency

A study conducted by researchers at Weizmann Institute demonstrated that DADC effectively captures CO2 in a laboratory setting. The results showed that using DADC as a solvent significantly improved the absorption rate compared to traditional methods, highlighting its potential for large-scale applications in carbon capture technologies .

Case Study 2: Drug Delivery Systems

In another investigation, DADC was evaluated for its effectiveness as a carrier for anti-cancer drugs. The study found that formulations containing DADC enhanced the solubility and stability of the drugs, leading to improved therapeutic outcomes in preclinical models .

Research Findings

Recent literature has explored various aspects of DADC's biological activity:

- Toxicology Studies: Preliminary toxicological assessments indicate that DADC exhibits low toxicity levels, making it a candidate for further research in pharmaceutical applications .

- Biocompatibility: Studies have reported favorable biocompatibility profiles when DADC is used in biological systems, suggesting its potential for use in medical applications .

Comparative Analysis

The following table summarizes key characteristics and findings related to DADC compared to other similar compounds:

| Property/Compound | This compound | Other Ammonium Compounds |

|---|---|---|

| Appearance | Clear colorless to light yellow | Varies |

| Solubility | High solubility | Moderate to high |

| Toxicity | Low toxicity | Varies |

| Applications | CO2 capture, drug delivery | Varies |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

DIMCARB serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique properties enable it to facilitate reactions that produce active pharmaceutical ingredients (APIs). For instance, it is often utilized in the synthesis of carbamate derivatives, which have significant therapeutic potential. The compound's solubility in water enhances its utility in pharmaceutical formulations, making it an attractive option for drug development .

Case Study: Synthesis of Antiviral Agents

A notable application of DIMCARB is in the synthesis of antiviral agents. Researchers have demonstrated its effectiveness in forming carbamate derivatives that exhibit antiviral activity. In one study, DIMCARB was used to synthesize a series of carbamate-based compounds that were tested for their efficacy against viral infections, showcasing promising results .

Chemical Synthesis

Solvent and Catalyst

DIMCARB acts as both a solvent and a catalyst in various organic reactions. Its properties allow for enhanced reaction rates and selectivity. For example, it has been employed as a medium for aldol-condensation reactions, where it selectively produces mono-arylidenecycloalkanones with high yields .

Table 1: Summary of Chemical Reactions Utilizing DIMCARB

| Reaction Type | Role of DIMCARB | Outcome |

|---|---|---|

| Aldol Condensation | Solvent/Catalyst | High yields of mono-arylidenes |

| Methylation Reactions | Reagent | Formation of methylated compounds |

| Protein Purification | Aqueous Two-Phase System | Efficient separation and recovery |

Environmental Applications

Carbon Dioxide Capture

DIMCARB plays a role in carbon capture technologies. It can be utilized to capture carbon dioxide from industrial emissions, converting it into useful products through chemical reactions. This application is particularly relevant in the context of climate change mitigation efforts .

Case Study: Carbon Capture Efficiency

In a recent study, DIMCARB was evaluated for its efficiency in capturing CO2 from flue gases. The results indicated that DIMCARB could effectively absorb CO2, leading to the formation of stable carbamate salts, which can be further processed into value-added chemicals .

Análisis De Reacciones Químicas

Mechanism of Reaction

The mechanism by which dimethylammonium dimethylcarbamate forms from its precursors has been studied extensively. The formation involves a four-membered cyclic transition state, leading to the creation of carbamic acid as an intermediate before forming the final product:

-

The reaction can be described as a concerted mechanism where both C–N and O–H bonds are formed simultaneously, resulting in a zwitterionic intermediate .

Reaction Conditions

The synthesis is typically exothermic, requiring careful temperature control to prevent overheating and ensure optimal conversion rates. The following conditions are commonly maintained:

-

Temperature : Approximately 70°F to 140°F, depending on the specific phase of the reaction.

-

Pressure : Carbon dioxide is maintained at about 950 psi, while dimethylamine is kept at around 35 psi during initial reactions .

Data Table: Reaction Parameters

The following table summarizes key parameters involved in the synthesis of this compound:

| Parameter | Value |

|---|---|

| Initial Pressure (CO₂) | 950 psi |

| Initial Pressure (Dimethylamine) | 35 psi |

| Temperature Range | 70°F - 140°F |

| Flow Rate (Dimethylamine) | ~155 lb/hr |

| Flow Rate (CO₂) | ~120 lb/hr |

| Product Yield | Variable based on conditions |

Propiedades

IUPAC Name |

dimethylcarbamic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYXHCMRGZVYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073974 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4137-10-4 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4137-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl-, compd. with dimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004137104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dimcarb?

A1: Dimcarb has the molecular formula C4H12N2O2 and a molecular weight of 120.15 g/mol. [, ]

Q2: Is there any spectroscopic data available for Dimcarb?

A2: Yes, Dimcarb has been studied using various spectroscopic techniques, including ¹H, ¹³C, and ¹⁵N NMR spectroscopy, IR spectroscopy, and Raman spectroscopy. These techniques provide insights into the dynamic structure and bonding within the molecule. [, , , ]

Q3: What is unique about the structure of Dimcarb?

A3: Dimcarb exhibits unusual properties for a salt. It exists as a distillable liquid at ambient temperature and undergoes rapid dimethylamine exchange between the ammonium and carbamate functionalities. [, ]

Q4: How does temperature affect the structure of Dimcarb?

A4: Dimcarb's structure is highly temperature-dependent. At ambient temperature, it displays a rapid exchange of dimethylamine. As temperature decreases, prototropic interactions between dimethylammonium and dimethylamine, as well as dimethylcarbamate and dimethylcarbamic acid species, become more prominent. [, , ]

Q5: What are some of the applications of Dimcarb in organic synthesis?

A5: Dimcarb can be used as both a reagent and a solvent in various organic reactions. It has been successfully employed in the Willgerodt-Kindler reaction, the synthesis of (n)-shogaols, the preparation of monoarylidene derivatives of aldehydes and enolizable ketones, and the synthesis of cyanosubstituted di- and tetrahydropyridines. [, , , , , ]

Q6: Can you provide an example of how Dimcarb acts as both a reagent and solvent?

A6: In the synthesis of (n)-shogaols, Dimcarb acts as a reagent by promoting Mannich-type condensation between a ketone donor and an aldehyde acceptor. Simultaneously, it serves as a solvent for the reaction, eliminating the need for additional solvents and protecting groups. [, ]

Q7: How does Dimcarb contribute to "green" chemistry practices?

A7: Dimcarb aligns with green chemistry principles due to its recyclability and ability to act as both a reagent and solvent, minimizing waste generation. It also enables solvent-free reactions, further reducing environmental impact. [, , ]

Q8: How does Dimcarb's structure influence its reactivity?

A8: Dimcarb's ability to donate dimethylamine and its ionic character contribute to its reactivity. It can facilitate reactions through the formation of iminium cation intermediates, as seen in the synthesis of (n)-shogaols. [, ]

Q9: Can Dimcarb be used for the extraction of natural products?

A9: Yes, Dimcarb has shown promise in extracting hydrolysable tannins from plant materials like catechu and myrobolan. These extractions exhibit high efficiency and result in extracts with higher tannin content compared to traditional methods. []

Q10: How does the solubility of brown coal in Dimcarb compare to other methods?

A10: Research shows that the solubility of Victorian brown coal in Dimcarb is comparable to that achieved with alkaline digestion using sodium hydroxide solutions. [, ]

Q11: What role does Dimcarb play in the electrochemical reduction of CO2?

A11: Dimcarb has been investigated as a solvent and electrolyte in the electrochemical reduction of CO2. While some metals primarily produce hydrogen, others like indium, tin, zinc, silver, and gold catalyze CO2 reduction to predominantly carbon monoxide and formate. []

Q12: What is the significance of using Dimcarb in the Kolbe-Schmitt reaction?

A12: Dimcarb can be used as a reactive solvent in the Kolbe-Schmitt synthesis of 2,4-dihydroxybenzoic acid from resorcinol. While not as reactive as some ionic liquids, Dimcarb offers advantages in terms of environmental impact based on assessments of its global warming potential, human toxicity potential, and cumulative energy demand. [, ]

Q13: How does Dimcarb facilitate catalyst recycling in homogeneous catalysis?

A13: Dimcarb's ionic character allows for the immobilization of catalysts with sulfonated ligands. This immobilization enables catalyst recycling, as demonstrated in hydroamination, telomerization, and hydroaminomethylation reactions. [, ]

Q14: Have there been any computational studies on Dimcarb?

A14: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of ruthenium-catalyzed dimethylcarbamate hydrogenation to methanol, a process relevant to CO2 capture and utilization, where Dimcarb acts as a key intermediate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.